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molecular formula C13H17ClN2O2 B2655876 Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate CAS No. 870689-19-3

Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate

Cat. No. B2655876
M. Wt: 268.74
InChI Key: BYBRMMUKXHIMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

A 250-mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with zinc (2.54 g, 38.9 mmol), DMF (32 mL), and dibromomethane (736 mg, 4.24 mmol). After stirring at 70° C. for 10 min, the reaction mixture was cooled to room temperature, and chlorotrimethylsilane (423 mg, 3.89 mmol) was added. The resulting mixture was stirred at room temperature for 30 min, and a solution of 1-(tert-butoxycarbonyl)-3-iodoazetidine (9.31 g, 38.9 mmol) in DMF (32 mL) was added. After stirring at 40° C. for 1 h, a solution of 2-chloro-4-iodo-pyridine (10.0 g, 35.3 mmol) in DMF (16 mL) was added, followed by a solution of (dibenzylideneacetone)dipalladium(0) (1.62 g, 1.77 mmol) and tri(2-furyl)-phosphine (820 mg, 3.53 mmol) in DMF (16 mL). After stirring at 70° C. for 16, the reaction mixture was partitioned between saturated aqueous ammonium chloride (200 mL) and diethyl ether (200 mL). The layers were separated, and the aqueous phase was extracted with diethyl ether (200 mL). The organic extracts were combined, dried over sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography to afford a 54% yield (5.42 g) of 117a as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 8.29 (d, 1H, J=2.5 Hz), 7.70 (dd, 1H, J=8.5, 2.5 Hz), 7.35 (d, 1H, J=8.5 Hz), 4.37 (t, 2H, J=8.5 Hz), 3.91 (dd, 2H, J=8.5, 4.5 Hz), 3.73 (m, 1H), 1.46 (s, 9H); MS (ESI+) m/z 269.0 (M+H).
Quantity
736 mg
Type
reactant
Reaction Step One
Name
Quantity
2.54 g
Type
catalyst
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step Two
Quantity
9.31 g
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
[Compound]
Name
(dibenzylideneacetone)dipalladium(0)
Quantity
1.62 g
Type
reactant
Reaction Step Five
Quantity
820 mg
Type
reactant
Reaction Step Six
Name
Quantity
16 mL
Type
solvent
Reaction Step Seven
Name
Yield
54%

Identifiers

REACTION_CXSMILES
BrCBr.Cl[Si](C)(C)C.[C:9]([O:13][C:14]([N:16]1[CH2:19][CH:18](I)[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].[Cl:21][C:22]1[CH:27]=[C:26](I)[CH:25]=[CH:24][N:23]=1.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>CN(C=O)C.[Zn]>[Cl:21][C:22]1[N:23]=[CH:24][C:25]([CH:18]2[CH2:19][N:16]([C:14]([O:13][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:15])[CH2:17]2)=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
736 mg
Type
reactant
Smiles
BrCBr
Name
Quantity
2.54 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
32 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
423 mg
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
9.31 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)I
Name
Quantity
32 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
(dibenzylideneacetone)dipalladium(0)
Quantity
1.62 g
Type
reactant
Smiles
Step Six
Name
Quantity
820 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Step Seven
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring at 70° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at 40° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at 70° C. for 16
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between saturated aqueous ammonium chloride (200 mL) and diethyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.42 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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